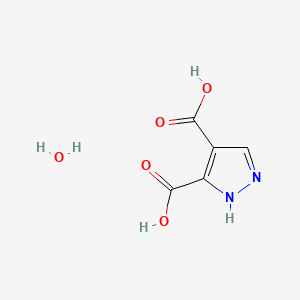![molecular formula C7H7BrN4 B567534 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine CAS No. 1289189-96-3](/img/structure/B567534.png)
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound with the molecular formula C7H7BrN4. It is characterized by a pyrazolo[3,4-B]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . The final step involves the reaction of the intermediate with methylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[3,4-B]pyridine derivative .
Wissenschaftliche Forschungsanwendungen
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Biological Studies: The compound is studied for its potential to inhibit specific kinases and its effects on cell proliferation and survival pathways.
Chemical Research: It serves as a building block for synthesizing various derivatives with potential biological activities.
Wirkmechanismus
The mechanism of action of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine involves its interaction with molecular targets such as TRKs. Upon binding to the kinase domain of TRKs, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is crucial for its potential anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-B]pyridine: Lacks the methylamino group, making it less versatile in terms of chemical modifications.
3-Amino-5-bromo-1H-pyrazolo[3,4-B]pyridine: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the methylamino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature makes it a valuable scaffold for designing kinase inhibitors with improved selectivity and potency .
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFHQQRXHETAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC2=C1C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)
![5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567461.png)


![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)
![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)



![2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole](/img/structure/B567473.png)
